molecular formula C8H9BrFN B6602028 3-bromo-5-(2-fluoropropan-2-yl)pyridine CAS No. 2090369-99-4

3-bromo-5-(2-fluoropropan-2-yl)pyridine

Cat. No. B6602028
CAS RN: 2090369-99-4
M. Wt: 218.07 g/mol
InChI Key: YAHUPKZLURGYSV-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-fluoropropan-2-yl)pyridine (3-Br-5-FP) is an organic compound belonging to the class of aromatic heterocyclic compounds. It is an aromatic amine that is an important building block in organic synthesis. It is a versatile building block for the synthesis of a variety of complex organic molecules. 3-Br-5-FP is also a useful intermediate in the synthesis of a variety of bioactive compounds, such as drugs and agrochemicals.

Scientific Research Applications

3-bromo-5-(2-fluoropropan-2-yl)pyridine is a useful building block for the synthesis of a variety of complex organic molecules. It is a versatile intermediate in the synthesis of bioactive compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also useful in the synthesis of heterocyclic compounds, such as pyridines and pyrroles. This compound is also used in the synthesis of a variety of natural products, such as alkaloids, terpenoids, and flavonoids.

Mechanism of Action

The mechanism of action of 3-bromo-5-(2-fluoropropan-2-yl)pyridine is not fully understood. However, it is known that it acts as a nucleophilic reagent and can react with electrophilic species, such as electrophilic aromatic substitution reactions and nucleophilic aromatic substitution reactions. It can also act as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that it can act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It is also known to have anticonvulsant and antinociceptive properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-bromo-5-(2-fluoropropan-2-yl)pyridine for laboratory experiments is its low cost and ease of synthesis. It is also a versatile building block for the synthesis of a variety of complex organic molecules. However, it has some limitations, such as its low solubility in water and its potential to react with other compounds.

Future Directions

The potential applications of 3-bromo-5-(2-fluoropropan-2-yl)pyridine are numerous and varied. It can be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It can also be used in the synthesis of natural products, such as alkaloids, terpenoids, and flavonoids. Additionally, it can be used in the synthesis of heterocyclic compounds, such as pyridines and pyrroles. Further research is needed to explore the potential applications of this compound.

Synthesis Methods

3-bromo-5-(2-fluoropropan-2-yl)pyridine can be synthesized through several different methods. The most common method is the reaction of 2-fluoropropan-2-yl bromide with pyridine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, at a temperature of 80-100°C. The reaction can be monitored by TLC or HPLC. The product can be isolated by column chromatography or crystallization.

properties

IUPAC Name

3-bromo-5-(2-fluoropropan-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-8(2,10)6-3-7(9)5-11-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHUPKZLURGYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CN=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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